BenchChemオンラインストアへようこそ!

6,7-dibromo-1,2-dihydroquinoxalin-2-one

Organic Synthesis Cross-Coupling Halogenated Heterocycles

6,7-Dibromo-1,2-dihydroquinoxalin-2-one (DBDQ) is a critical halogenated scaffold where the specific 6,7-dibromo pattern is essential for achieving nanomolar potency (e.g., ASK1 IC50 30.17 nM) and enabling selective Pd-catalyzed cross-coupling. Generic analogs lack this reactivity and biological performance, risking experimental failure. This building block is central to developing NASH, multiple sclerosis, and oncology therapeutics targeting BET bromodomains. Secure a batch with verified purity to ensure reproducible C-C bond formation and robust SAR data for your preclinical programs.

Molecular Formula C8H4Br2N2O
Molecular Weight 303.94 g/mol
CAS No. 123342-12-1
Cat. No. B6168247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dibromo-1,2-dihydroquinoxalin-2-one
CAS123342-12-1
Molecular FormulaC8H4Br2N2O
Molecular Weight303.94 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)N=CC(=O)N2
InChIInChI=1S/C8H4Br2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
InChIKeyZMQUHZGMULKJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dibromo-1,2-dihydroquinoxalin-2-one (CAS 123342-12-1): A Halogenated Quinoxalinone Scaffold for Inhibitor Development and Heterocyclic Synthesis


6,7-Dibromo-1,2-dihydroquinoxalin-2-one (DBDQ, CAS 123342-12-1) is a halogenated heterocyclic compound belonging to the dihydroquinoxalin-2-one class. It is characterized by a molecular formula of C8H4Br2N2O and a molecular weight of 303.94 g/mol . The compound is available from commercial suppliers as a research-grade chemical . Its core structure, featuring a lactam moiety and vicinal dibromo substituents, positions it as a versatile synthetic intermediate. This scaffold is recognized in medicinal chemistry for generating bioactive molecules, including kinase inhibitors and receptor antagonists [1][2].

Why 6,7-Dibromo-1,2-dihydroquinoxalin-2-one Cannot Be Interchanged with Other Quinoxalinone Analogs


Generic substitution of 6,7-dibromo-1,2-dihydroquinoxalin-2-one (DBDQ) with other dihydroquinoxalinones or quinoxalines is not scientifically sound due to the critical influence of its specific 6,7-dibromo substitution pattern on key properties. This vicinal dibromo arrangement dictates distinct reactivity in cross-coupling chemistry, enabling selective functionalization not possible with mono-halogenated or unchlorinated analogs . Furthermore, in a biological context, the presence of bromine at these positions directly impacts inhibitory potency and selectivity for specific targets. Studies on related quinoxaline-based ASK1 inhibitors demonstrate that a dibromo-substituted fragment is essential for achieving nanomolar potency (IC50 of 30.17 nM), a level of activity not observed for compounds lacking this specific halogenation pattern [1]. Similarly, in BRD4 inhibitor development, specific substitutions on the dihydroquinoxalinone core, akin to the 6,7-dibromo motif, are crucial for achieving potent binding activity (IC50 of 73 nM) [2]. Therefore, swapping DBDQ for a close analog without this precise substitution pattern would unpredictably alter both its synthetic utility and biological performance, jeopardizing experimental reproducibility and outcomes.

Quantitative Differentiation Guide for 6,7-Dibromo-1,2-dihydroquinoxalin-2-one (DBDQ) Against Structural Analogs


Differentiated Reactivity: Vicinal Dibromo vs. Dichloro Quinoxalinone in Pd-Catalyzed Cross-Coupling

6,7-Dibromo-1,2-dihydroquinoxalin-2-one (DBDQ) offers a unique synthetic handle for sequential functionalization compared to its 6,7-dichloro analog. While both are dihalogenated, the C-Br bond in DBDQ (bond dissociation energy ~ 68 kcal/mol) is significantly weaker and more labile than the C-Cl bond (bond dissociation energy ~ 81 kcal/mol). This difference translates to markedly different reactivity in Pd-catalyzed cross-coupling reactions. DBDQ is known to undergo efficient amination and coupling under milder conditions than its chloro counterpart . For instance, 6,7-dibromoquinoxaline serves as a crucial building block for constructing fluorescent macrocycles via Pd-catalyzed amination, a reaction pathway for which the analogous 6,7-dichloro version is less efficient, requiring harsher conditions and often yielding lower conversions [1]. This allows for the selective, stepwise elaboration of the quinoxalinone core, a key advantage in complex molecule synthesis where orthogonal reactivity is required.

Organic Synthesis Cross-Coupling Halogenated Heterocycles

Critical Role of 6,7-Dibromo Substitution in Achieving Nanomolar ASK1 Inhibitory Potency

In a head-to-head evaluation of quinoxaline-based ASK1 inhibitors, the specific 6,7-dibromo substitution pattern of a fragment containing 26e was directly correlated with a substantial increase in potency. The study reported that compound 26e, which features a dibromo-substituted quinoxaline fragment, exhibits an IC50 of 30.17 nM against ASK1 [1]. This finding is a direct outcome of structure-activity relationship (SAR) studies within the quinoxaline series, where modifications to the halogenation pattern were explored to optimize activity [1]. This IC50 value can be cross-compared with a separate series of dihydroquinoxalinone derivatives evaluated as BRD4 inhibitors, where the most potent compound (5i) achieved an IC50 of 73 nM in a binding assay [2]. While these are different targets, the comparison highlights that the 6,7-dibromo motif in 26e contributes to a binding potency (30 nM) that is superior to the optimized, yet non-dibromo, scaffold in the BRD4 series (73 nM). This demonstrates that the specific 6,7-dibromo-1,2-dihydroquinoxalin-2-one core is a privileged fragment for achieving high target affinity.

Kinase Inhibition Medicinal Chemistry ASK1

Enhanced Cytotoxicity Profile in Cancer Cell Lines Compared to Non-Halogenated or Mono-Halogenated Analogs

The 6,7-dibromo substitution pattern on the quinoxalinone core is associated with a distinct and enhanced cytotoxicity profile against cancer cell lines. Studies evaluating 6,7-dibromo-1,2-dihydroquinoxalin-2-one derivatives show that compounds with bromine substitutions at the C6 and C7 positions exhibit significant anticancer activity in vitro . Specifically, one derivative demonstrated IC50 values of 5.0 µM against MCF-7 (breast cancer) and 3.5 µM against A549 (lung cancer) cell lines . This is a class-level observation from the quinoxaline family, where specific halogenation patterns are known to enhance potency . While a direct comparator for this exact compound is not available, this activity profile is notably different from the parent, unsubstituted quinoxalin-2-one, which generally lacks such potent and broad-spectrum anticancer effects. The observed mechanisms include induction of ROS generation and cell cycle arrest, effects not typically seen with non-halogenated analogs .

Cancer Research Cytotoxicity Apoptosis

Validated Research and Industrial Application Scenarios for 6,7-Dibromo-1,2-dihydroquinoxalin-2-one (CAS 123342-12-1)


Synthesis of Potent and Selective ASK1 Kinase Inhibitors

Based on evidence that a 6,7-dibromo-substituted quinoxaline fragment is integral to achieving high potency against ASK1 (IC50 = 30.17 nM), 6,7-dibromo-1,2-dihydroquinoxalin-2-one is an ideal starting material for developing new ASK1 inhibitors. Procurement of this specific scaffold supports medicinal chemistry efforts aimed at creating novel therapeutics for non-alcoholic steatohepatitis (NASH) and multiple sclerosis [1].

Development of Advanced Fluorescent Probes and Macrocyclic Ligands

The enhanced reactivity of the vicinal dibromo groups in 6,7-dibromo-1,2-dihydroquinoxalin-2-one makes it a superior building block for constructing complex molecular architectures. It is specifically valuable for synthesizing fluorescent polyaza- and polyoxadiazamacrocycles via Pd-catalyzed amination, a process that leverages the labile C-Br bonds for efficient and selective functionalization. This application is particularly relevant for research groups focused on creating novel ligands for sensing, catalysis, and materials science .

Chemical Probe Synthesis for Bromodomain and Extra-Terminal (BET) Protein Research

Given the established role of substituted dihydroquinoxalin-2-ones as selective BET bromodomain inhibitors, 6,7-dibromo-1,2-dihydroquinoxalin-2-one serves as a strategic core for designing and synthesizing new chemical probes. Its unique halogenation pattern offers a distinct starting point for optimizing binding affinity and selectivity against the BET family of epigenetic reader proteins, which are critical drug targets in cancer and inflammatory diseases [2][3].

Broad-Spectrum Cytotoxicity Screening in Oncology Research

For academic and industrial groups performing early-stage oncology screening, 6,7-dibromo-1,2-dihydroquinoxalin-2-one is a compelling addition to heterocyclic libraries. Evidence from in vitro studies indicates that compounds derived from this scaffold exhibit micromolar activity against multiple cancer cell lines, including MCF-7 and A549. This pre-validated cytotoxicity profile, coupled with the scaffold's amenability to further functionalization, makes it a high-value building block for generating new antiproliferative agents and exploring structure-activity relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dibromo-1,2-dihydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.